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molecular formula C12H12S B7994617 2-(Ethylthio)naphthalene

2-(Ethylthio)naphthalene

Cat. No. B7994617
M. Wt: 188.29 g/mol
InChI Key: FPMUSHZWXRIQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980509

Procedure details

To a solution, stirred under an inert atmosphere at ambient temperature, of 40 g of 2-mercapto naphthalene in 1 liter of anhydrous ethanol, there are slowly added 24.4 g of potash. The addition being completed, stirring is maintained for 2 hours, then there is slowly added a solution of 21 cm3 of bromomethane dissolved in 100 cm3 of anhydrous ethanol. After 3 hours of stirring, the reaction mixture is left overnight, then filtered and the filtrate is concentrated under a vacuum. The resulting crude product is stirred in 800 cm3 of water, then extracted 4 times with 150 cm3 of dichloromethane. The dichloromethane phases are combined, washed with a saturated solution of ammonium chloride, then dried on magnesium sulfate. The solvent is rectified under vacuum and 38 g of 2-ethylthio naphthalene are obtained and used as such for the following reactions.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C([O-])([O-])=O.[K+].[K+].BrC.[CH2:20](O)[CH3:21]>>[CH2:20]([S:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1)[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
SC1=CC2=CC=CC=C2C=C1
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
BrC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After 3 hours of stirring
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under a vacuum
STIRRING
Type
STIRRING
Details
The resulting crude product is stirred in 800 cm3 of water
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with 150 cm3 of dichloromethane
WASH
Type
WASH
Details
washed with a saturated solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)SC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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